molecular formula C20H25Cl2N7 B12907669 1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine CAS No. 51386-80-2

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine

Cat. No.: B12907669
CAS No.: 51386-80-2
M. Wt: 434.4 g/mol
InChI Key: HFEGECKFFAHLBT-UHFFFAOYSA-N
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Description

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a guanidine group, and dichlorophenyl substituents. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine involves several steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Diallylamino Group: This step involves the reaction of the pyrimidine intermediate with diallylamine, often facilitated by a catalyst.

    Attachment of the Guanidine Group: The final step includes the reaction of the intermediate with a guanidine derivative, such as 3,4-dichlorophenylguanidine, under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

51386-80-2

Molecular Formula

C20H25Cl2N7

Molecular Weight

434.4 g/mol

IUPAC Name

2-[4-[2-[bis(prop-2-enyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine

InChI

InChI=1S/C20H25Cl2N7/c1-4-9-29(10-5-2)11-8-24-18-12-14(3)25-20(27-18)28-19(23)26-15-6-7-16(21)17(22)13-15/h4-7,12-13H,1-2,8-11H2,3H3,(H4,23,24,25,26,27,28)

InChI Key

HFEGECKFFAHLBT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)NCCN(CC=C)CC=C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)NCCN(CC=C)CC=C

Origin of Product

United States

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